1-Benzyl-3-fluoropiperidin-4-one
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Overview
Description
Preparation Methods
The synthesis of 1-Benzyl-3-fluoropiperidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of piperidine with benzyl chloride to form N-benzylpiperidine, followed by fluorination at the 3-position using a fluorinating agent such as Selectfluor . The reaction conditions often require controlled temperatures and the use of solvents like acetonitrile to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Benzyl-3-fluoropiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Benzyl-3-fluoropiperidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-fluoropiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems in the brain, which may contribute to its potential therapeutic effects. It may also interact with enzymes and receptors involved in pain perception and inflammation .
Comparison with Similar Compounds
1-Benzyl-3-fluoropiperidin-4-one can be compared with other similar compounds, such as:
1-Benzyl-4-fluoropiperidin-3-one: Similar structure but with the fluorine atom at a different position, leading to different chemical properties and reactivity.
1-Benzylpiperidin-4-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
475152-19-3 |
---|---|
Molecular Formula |
C12H14FNO |
Molecular Weight |
207.24 g/mol |
IUPAC Name |
4-benzyl-3-fluoropiperidin-2-one |
InChI |
InChI=1S/C12H14FNO/c13-11-10(6-7-14-12(11)15)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,15) |
InChI Key |
CUPUEPQAZUIWQA-UHFFFAOYSA-N |
SMILES |
C1CN(CC(C1=O)F)CC2=CC=CC=C2 |
Canonical SMILES |
C1CNC(=O)C(C1CC2=CC=CC=C2)F |
Origin of Product |
United States |
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